molecular formula C11H19NO3 B1477912 Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262407-85-1

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1477912
CAS RN: 1262407-85-1
M. Wt: 213.27 g/mol
InChI Key: JIDGHBGXDMQQFD-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄. It belongs to the spirocyclic family and contains a tert-butyl group, a hydroxy group, and a carboxylate moiety. The compound’s spiro structure gives it unique properties and potential applications in drug discovery and design .

Synthesis Analysis

The synthesis of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves the reaction of appropriate precursors. While specific synthetic routes may vary, the key steps likely include spirocyclization and functional group transformations. Researchers have developed expedient synthetic routes to access this novel module, which can serve as a building block for further chemical modifications .

Molecular Structure Analysis

The compound’s molecular structure consists of a seven-membered spiro ring system, with a tert-butyl group attached to the spiro carbon. The hydroxy group is positioned at the 7-position, and the carboxylate group is at the 5-position. The spirocyclic arrangement contributes to its stability and potential biological activity .

Chemical Reactions Analysis

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. Researchers can explore its reactivity and functional group transformations to develop derivatives with desired properties .
  • Physical and Chemical Properties Analysis

    • Purity : Typically 95% or higher
  • Safety and Hazards

    • Precautionary Measures : Handle in a well-ventilated area. Use appropriate protective equipment (P261, P264, P270, P271, P280). In case of contact, rinse thoroughly with water (P301+P312, P302+P352). Dispose of safely (P501) .
  • Scientific Research Applications

    Chemical Synthesis and Medicinal Chemistry

    Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are significant in the synthesis of complex molecules. Meyers et al. (2009) describe scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that facilitates selective derivation on azetidine and cyclobutane rings, thus providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). This highlights the role of these compounds in diversifying the chemical space accessible for drug development and other applications.

    Enantioselective Synthesis

    The enantioselective synthesis of 4-substituted proline scaffolds, important in medicinal chemistry, has been facilitated by derivatives of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate. López et al. (2020) have developed a catalytic and enantioselective preparation of (S)-4-methyleneprolinate, transforming it into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

    Antibacterial Drug Development

    Derivatives of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate have been used in the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. For instance, Odagiri et al. (2013) designed and synthesized compounds exhibiting potent in vitro antibacterial activity against various pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting the potential of these compounds in developing new antibacterial drugs (Odagiri et al., 2013).

    NMR Spectroscopy and Absolute Configuration Determination

    Compounds related to tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate have been used in studies involving NMR spectroscopy to assign the absolute configurations of complex molecules. Jakubowska et al. (2013) synthesized esters of these compounds and determined their absolute configurations based on NOESY correlations, showcasing the utility of these compounds in advanced spectroscopic studies and stereochemical analysis (Jakubowska et al., 2013).

    properties

    IUPAC Name

    tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JIDGHBGXDMQQFD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H19NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    213.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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